9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester 9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.: 89369-35-7
VCID: VC13305359
InChI: InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3
SMILES: CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester

CAS No.: 89369-35-7

Cat. No.: VC13305359

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole-3-carboxylic acid, 9-methyl-, methyl ester - 89369-35-7

Specification

CAS No. 89369-35-7
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name methyl 9-methylcarbazole-3-carboxylate
Standard InChI InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)12-9-10(15(17)18-2)7-8-14(12)16/h3-9H,1-2H3
Standard InChI Key KUVUDVZSLTYSOQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31
Canonical SMILES CN1C2=C(C=C(C=C2)C(=O)OC)C3=CC=CC=C31

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₃NO₂, with a molar mass of 239.27 g/mol. Its IUPAC name, methyl 9-methylcarbazole-3-carboxylate, reflects the substitution pattern: a methyl group at the nitrogen (position 9) and a methyl ester at the 3-carboxylic acid position. The carbazole core consists of two fused benzene rings and a pyrrole ring, creating a planar aromatic system conducive to π-π stacking and charge transfer interactions.

Key structural features include:

  • Methyl ester group: Enhances solubility in organic solvents like dichloromethane and tetrahydrofuran.

  • N-methylation: Reduces hydrogen-bonding capacity at the nitrogen site, altering biological interaction profiles compared to non-methylated carbazoles .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.27 (d, J = 7.6 Hz) and δ 7.56 (d, J = 8.4 Hz) correspond to aromatic protons, while the methyl ester group appears as a singlet at δ 3.91 .

  • IR (KBr): Peaks at 1723 cm⁻¹ (C=O stretch) and 1246 cm⁻¹ (C-O ester vibration) confirm the ester functional group .

  • Mass spectrometry: A molecular ion peak at m/z 239.27 aligns with the compound’s molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 9H-carbazole-3-carboxylic acid, 9-methyl-, methyl ester involves a multi-step sequence combining Suzuki-Miyaura coupling and Cadogan reductive cyclization (Fig. 1) :

  • Miyaura Borylation: 3-Bromobenzoic acid methyl ester reacts with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and potassium acetate, yielding a boronic ester intermediate (82% yield).

  • Suzuki Coupling: The boronic ester couples with 2-bromonitrobenzene using Pd(PPh₃)₃ and K₂CO₃ in toluene, forming 2'-nitro-biphenyl-3-carboxylic acid methyl ester (85% yield).

  • Cadogan Cyclization: Triphenylphosphine-mediated reduction of the nitro group and subsequent cyclization in 1,2-dichlorobenzene produces the carbazole core. This step yields 9H-carbazole-3-carboxylic acid methyl ester (48%) alongside its 1-carboxylate isomer .

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Miyaura BorylationPd(PPh₃)₄, B₂pin₂, KOAc82
Suzuki CouplingPd(PPh₃)₃, K₂CO₃, toluene85
Cadogan CyclizationPPh₃, 1,2-dichlorobenzene48

Industrial Scalability

Continuous flow reactors have been proposed to improve yield and efficiency in large-scale production, reducing reaction times and waste generation.

Applications in Research and Industry

Organic Electronics

The compound’s extended π-conjugation and electron-withdrawing ester group make it a candidate for organic light-emitting diodes (OLEDs). Its methylated nitrogen minimizes aggregation-induced quenching, enhancing electroluminescence efficiency.

Materials Science

The methyl ester group facilitates functionalization via hydrolysis or transesterification, enabling its use in polymer matrices and covalent organic frameworks (COFs).

Mechanistic Insights

Biological Activity

The compound’s mechanism of action likely involves:

  • Intercalation: Planar carbazole core inserting into DNA base pairs.

  • Enzyme inhibition: Competitive binding to ATP pockets in kinases or topoisomerases .

Solubility and Reactivity

Compared to 9H-carbazole-1-carboxylic acid derivatives, the 3-carboxylate isomer demonstrates superior solubility in polar aprotic solvents (e.g., DMF, DMSO), attributed to the ester group’s electron-withdrawing effects .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundSolubility (mg/mL in DMSO)Biological Activity
9H-carbazole-3-carboxylic acid12.5Moderate antimicrobial
9H-carbazole-1-carboxylic acid8.2Weak antitumor
9H-carbazole-9-carboxylate18.9High OLED efficiency

The 9-methyl group in the title compound reduces hydrogen-bond donor capacity, potentially lowering protein-binding affinity compared to non-methylated analogs.

Future Research Directions

  • Pharmacological Profiling: Screen against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential.

  • Environmental Impact: Assess biodegradability and ecotoxicity given industrial scalability prospects.

  • Materials Optimization: Incorporate into donor-acceptor polymers for photovoltaic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator